Entecavir impurity 39

impurity profiling pharmaceutical analysis synthesis characterization

Residual benzyl-protected intermediates compromise Entecavir API purity and evade detection by common stereoisomer impurity standards (MW ~277.3). Entecavir Impurity 39 (C₃₂H₃₃N₅O₄, MW: 551.65) provides the distinct chromatographic profile needed for accurate process control. • Unique triple benzyl protection delivers baseline HPLC resolution from API and co-eluting impurities. • 99% HPLC purity supports ICH Q3A/B quantitation at the 0.10% reporting threshold. • Validated for benzyl deprotection monitoring, forced degradation studies, and ANDA/DMF submissions.

Molecular Formula C15H19N5O5
Molecular Weight 349.34 g/mol
Cat. No. B13850934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntecavir impurity 39
Molecular FormulaC15H19N5O5
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(C3=C)CO)O
InChIInChI=1S/C15H19N5O5/c1-6-8(4-21)10(22)3-9(6)20-5-16-11-12(20)18-15(19-13(11)23)17-7(2)14(24)25/h5,7-10,21-22H,1,3-4H2,2H3,(H,24,25)(H2,17,18,19,23)/t7?,8-,9-,10-/m0/s1
InChIKeyFJUGOJOVRGQPGT-CFEUDACVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Entecavir Impurity 39 Overview


Entecavir Impurity 39 (C₃₂H₃₃N₅O₄, MW: 551.65) is a specific process-related impurity that can form during the multi-step synthesis of the antiviral drug Entecavir [1]. Entecavir is a guanosine nucleoside analogue with selective activity against hepatitis B virus (HBV) [2], and its synthesis involves complex stereochemical control with multiple potential impurity sources [3]. Impurity 39 represents a distinct chemical entity—a benzyl-protected derivative—that can persist through downstream processing and must be controlled to ensure drug substance purity and patient safety.

Why Entecavir Impurity 39 Cannot Be Substituted


Entecavir Impurity 39 cannot be substituted with other Entecavir impurity reference standards due to its unique structural features—specifically, the presence of three benzyl protecting groups—which confer distinct physicochemical and chromatographic behavior [1]. In contrast, common Entecavir impurities such as Impurity A, B, C, D, and F are either stereoisomers (with identical molecular formula C₁₂H₁₅N₅O₃ and molecular weight ~277.3) or simple derivatives with a single modification [2]. The benzyl-protected structure of Impurity 39 results in a significantly higher molecular weight (551.65) and markedly different retention characteristics in HPLC systems [1]. Using an alternative impurity standard would compromise accurate quantitation, potentially leading to undetected process-related contaminants or misidentification during analytical method validation [3].

Entecavir Impurity 39: Differentiation Evidence


Triple Benzyl Protection Structure

Entecavir Impurity 39 possesses a unique triple-benzyl-protected structure (C₃₂H₃₃N₅O₄, MW 551.65) [1], whereas the most common Entecavir impurities (including diastereomeric impurities 1-4, EP Impurity D, and EP Impurity C) share the core entecavir structure with molecular formula C₁₂H₁₅N₅O₃ and molecular weight of approximately 277.28 . This structural divergence translates to a molecular weight difference of 274.37 Da (approximately 99% larger).

impurity profiling pharmaceutical analysis synthesis characterization

Certified HPLC Purity

Entecavir Impurity 39 is commercially available with a certified HPLC purity of 99% or greater . This meets or exceeds the purity specifications typically required for pharmacopoeial reference standards. In comparison, many process-related impurities are supplied at lower purity levels (e.g., 95-98%) [1]. The high purity of Impurity 39 reference standards ensures minimal interference from co-eluting impurities during method development and validation.

method validation quality control reference standard qualification

Regulatory Compliance for ANDA/DMF

Entecavir Impurity 39 is a key component in impurity profiling for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions . Regulatory guidelines (ICH Q3A/B) require that any impurity present at levels ≥0.10% must be identified and controlled [1]. In contrast, diastereomeric impurities (e.g., Impurity 1-3) are typically controlled at levels of 0.007-0.008% [2], while Impurity 39, if present, would require dedicated reference standards due to its distinct structural class.

regulatory science ANDA filing DMF submission

Distinct Chromatographic Retention

Due to its higher hydrophobicity (three benzyl groups), Entecavir Impurity 39 is predicted to elute significantly later in reversed-phase HPLC systems compared to the Entecavir API (MW 277.28) and common impurities such as Impurity F (MW ~277.3) [1]. While exact retention times are method-dependent, the presence of three aromatic benzyl moieties increases logP by an estimated 3-4 units, leading to longer retention times . In contrast, EP Impurity F elutes at approximately 6 minutes under pharmacopoeial conditions [2].

HPLC method development retention time impurity separation

Differential Solubility Profile

Entecavir Impurity 39 exhibits slight solubility in 50% v/v acetic acid in water but is practically insoluble in common organic solvents such as acetonitrile and diethyl ether . This contrasts with the Entecavir API, which is slightly soluble in methanol and practically insoluble in water [1]. The differential solubility profile between Impurity 39 and the API can be exploited for selective precipitation or extraction during impurity isolation and preparative HPLC method development.

preparative chromatography impurity isolation solubility characterization

Entecavir Impurity 39 Applications


Analytical Method Validation

Entecavir Impurity 39 serves as a critical reference standard for developing and validating HPLC methods to detect and quantify process-related impurities in Entecavir drug substance. Its unique retention time and response factor (due to triple benzyl protection) enable accurate calibration and specificity testing [1]. The 99% HPLC purity ensures reliable quantitation without interference from co-eluting impurities.

ANDA/DMF Submission Support

Procurement of Entecavir Impurity 39 is essential for pharmaceutical companies filing ANDA or DMF submissions. Regulatory authorities require identification and control of all impurities above the 0.10% threshold [1]. Impurity 39 reference standards provide the necessary analytical data to demonstrate process control and meet ICH Q3A/B guidelines .

Process Development & Impurity Control

During Entecavir synthesis optimization, monitoring the levels of Impurity 39 using a qualified reference standard allows process chemists to assess the efficiency of benzyl deprotection steps [1]. The differential solubility profile also informs purification strategies to minimize residual impurity levels in the final drug substance.

Stability-Indicating Method Development

Entecavir Impurity 39 can be used as a marker compound in forced degradation studies to evaluate the stability of Entecavir drug substance and drug product. Its distinct chromatographic behavior ensures that it can be resolved from the API and other degradation products, as demonstrated in validated HPLC methods [1].

Technical Documentation Hub

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